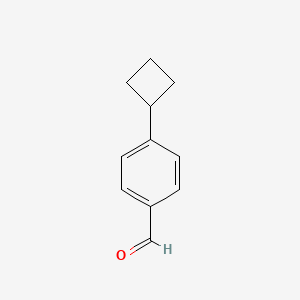

4-Cyclobutylbenzaldehyde

Overview

Description

4-Cyclobutylbenzaldehyde is a chemical compound with the molecular formula C11H12O . It is used in various chemical reactions and has a molecular weight of 160.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a cyclobutyl group and an aldehyde group . The InChI code for this compound is 1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclobutane derivatives have been used in various chemical reactions. For instance, they have been used in C–H activation reactions .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Continuous Hydrogenation Reactions

Continuous flow hydrogenation reactions in tube reactors packed with Pd/C catalysts efficiently convert cyanobenzaldehydes to benzyl alcohol derivatives and corresponding amines, demonstrating the utility of benzaldehydes in synthesizing various functional groups under mild conditions (Nungruethai et al., 2005).

Synthetic Applications in Organic Chemistry

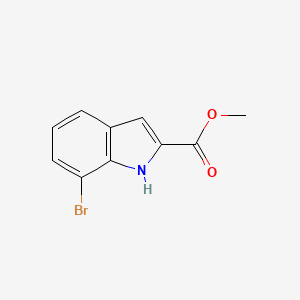

Advancements in the synthetic applications of bromobenzaldehydes under palladium-catalyzed conditions have been highlighted, showing their importance in constructing compounds with potential biological, medicinal, and material applications (Munmun Ghosh & J. Ray, 2017).

Catalytic Oxidation

Copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water demonstrates a green chemistry approach, utilizing water-soluble complexes for high-yield conversions. This method shows the potential for scalable, solvent-free synthesis of benzaldehydes (Jiang-Ping Wu et al., 2016).

Automated Synthesis for Prosthetic Group Labeling

Automated synthesis of fluorobenzaldehydes for use as prosthetic groups in amino-oxy functionalized peptide labeling highlights the role of benzaldehydes in clinical applications and drug development (Antonio Speranza et al., 2009).

Mesophase Behavior in Material Science

The synthesis and characterization of benzylidene-based molecules containing azomethine units explore their liquid crystal properties, offering insights into the design of novel materials with specific thermal and optical behaviors (Z. Jamain & M. Khairuddean, 2021).

Molecular Docking Study for Anti-cancer Agents

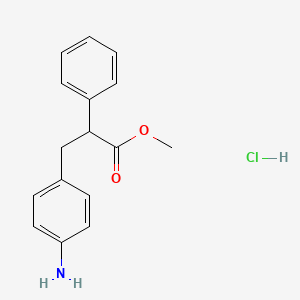

Research on N-heterocyclic chalcone derivatives synthesized from aminobenzaldehydes evaluates their in vitro anti-cancer activity, illustrating the pharmaceutical relevance of benzaldehyde derivatives in developing new therapeutic agents (B. Fegade & S. Jadhav, 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-cyclobutylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLPGLPKDLRMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

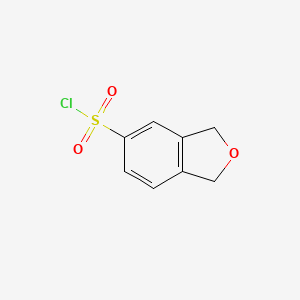

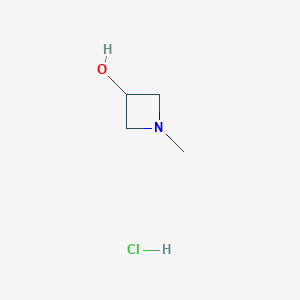

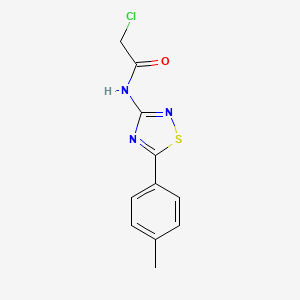

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)

![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)